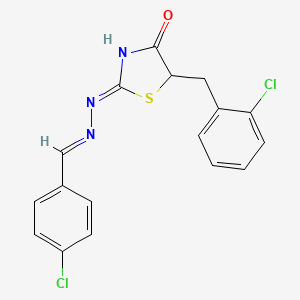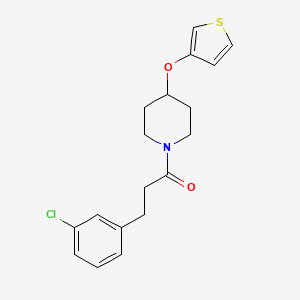
Acide 3-(2-benzyl-benzoimidazol-1-yl)-propionique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The structure of 3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid consists of a benzimidazole ring substituted with a benzyl group at the 2-position and a propionic acid moiety at the 3-position.
Applications De Recherche Scientifique
3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid has several scientific research applications, including:
Mécanisme D'action
Target of Action
It belongs to the benzimidazole class of compounds, which are known to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the structure of the benzimidazole derivative and the nature of its target.
Biochemical Pathways
Benzimidazole derivatives have been studied for their potential anticancer properties, suggesting they may affect pathways related to cell proliferation and apoptosis .
Result of Action
Benzimidazole derivatives have been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid typically involves the condensation of ortho-phenylenediamine with benzaldehyde to form the benzimidazole ring. This reaction is often carried out using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The resulting benzimidazole derivative is then further reacted with a suitable propionic acid derivative to introduce the propionic acid moiety at the 3-position.
Industrial Production Methods
Industrial production of 3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The benzyl group can be reduced to form the corresponding benzimidazole derivative.
Substitution: The propionic acid moiety can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are used for esterification or amidation reactions.
Major Products Formed
Oxidation: N-oxides of benzimidazole.
Reduction: Benzimidazole derivatives with reduced benzyl groups.
Substitution: Esters or amides of 3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzimidazole: Similar structure but lacks the propionic acid moiety.
Benzimidazole-2-carboxylic acid: Contains a carboxylic acid group at the 2-position instead of the 3-position.
2-Benzylbenzimidazole: Lacks the propionic acid moiety.
Uniqueness
3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid is unique due to the presence of both the benzyl group and the propionic acid moiety. This combination enhances its chemical reactivity and potential biological activity compared to similar compounds. The propionic acid moiety also improves its solubility and bioavailability, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
3-(2-benzylbenzimidazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-17(21)10-11-19-15-9-5-4-8-14(15)18-16(19)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIXXNSKBKYWEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2379938.png)

![3-Ethyl-2-phenylimidazo[1,2-a]pyrazine](/img/structure/B2379940.png)
![4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2379943.png)

![N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2379947.png)




![(3aS,6aalpha)-Hexahydrocyclopenta[b]pyrrole-3aalpha(3H)-carboxylic acid ethyl ester](/img/structure/B2379957.png)

